4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one
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Description
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDP is a versatile building block that can be used in the synthesis of various compounds, making it a valuable tool for drug discovery and development. In
Scientific Research Applications
- Microparticles and Polymers : Boronic acids serve as building blocks for microparticles used in analytical methods and as components in polymers for controlled insulin release .
Synthesis of Rigid Analogues
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can be utilized in the synthesis of rigid, non-chiral analogues of biologically relevant compounds. For instance, it contributes to the creation of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid.
Intermediate in Drug Synthesis
- Photosensitizer Preparation : It plays a role in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .
Chelating Ligand Synthesis
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is useful in creating ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. Additionally, it participates in the synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide .
properties
IUPAC Name |
4-(bromomethyl)-3,3-difluoropyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2NO/c6-1-3-2-9-4(10)5(3,7)8/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJWGZIEBBINDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one |
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